Glycylvaline

Microbial peptide transport Dipeptide utilization Growth promotion assay

Researchers characterizing dipeptide transporter kinetics face confounding hydrolysis during uptake assays, compromising data integrity. Glycylvaline (CAS 2325-17-9) eliminates this variable with a peptide bond half-life of 267 years at pH 7. • Non-hydrolyzable substrate for unambiguous PepT1/PepT2 transport kinetics • Strictly selective valine-pathway probe-no cross-interaction with leucine transporters • High-Z′ (Z′=7) crystalline form for tunable dissolution studies Supplied as ≥95% white crystalline powder. Bulk quantities available.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
CAS No. 2325-17-9
Cat. No. B15071086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylvaline
CAS2325-17-9
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)CN
InChIInChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)
InChIKeySTKYPAFSDFAEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycylvaline: Transporter & Stability Studies


Glycylvaline (Gly-Val, N-glycyl-L-valine) is a linear dipeptide composed of glycine and L-valine linked by a standard peptide bond, with molecular formula C₇H₁₄N₂O₃ and molecular weight 174.20 g·mol⁻¹ . It belongs to the glycyl-dipeptide subclass and exists as a white to off-white crystalline powder with a melting point of approximately 248 °C . The compound is endogenously produced as an intermediate of protein catabolism and has been detected in multiple food matrices [1]. In research and industrial contexts, glycylvaline serves as a defined substrate for dipeptidases, a model solute for peptide hydration and volumetric studies, and a comparator for structure–transport relationship investigations across homologous glycyl-dipeptide series.

Defined substrate for dipeptidase activity and specificity assays
Model solute for peptide hydration, volumetric, and conductometric studies
Comparator for glycyl-dipeptide structure–transport relationship investigations

Glycylvaline: Why Substitution Fails


Glycyl dipeptides differing by a single methylene group in their side chains exhibit fundamentally divergent recognition by microbial and mammalian peptide transporters, intracellular peptidases, and hydrolytic enzymes [1]. Glycylvaline (Gly-Val) and glycylleucine (Gly-Leu) share a common dipeptide uptake system in Leuconostoc mesenteroides yet display distinct apparent transporter affinities and growth-promotion efficacies relative to their cognate free amino acids—Gly-Val is markedly superior to L-valine as a valine source, whereas Gly-Leu is less effective than L-leucine [2]. Furthermore, glycylvaline and glycylisoleucine show mutually exclusive competitive inhibition in Lactobacillus arabinosus enzyme induction, meaning the two dipeptides are not functionally interchangeable in metabolic pathway engagement [3]. Even subtle differences in side-chain branching translate into measurable shifts in aqueous solubility, standard partial molar volume, and hydration number that directly affect solution preparation, formulation consistency, and experimental reproducibility [4]. Substituting an ‘in-class’ analog without verifying these properties risks altered transport kinetics, unintended metabolic inhibition, and failed assay validation.

Transporter affinity divergence
Gly-Leu and Gly-Val share a common uptake system but exhibit distinct apparent affinities — kinetic constants may not transfer, limiting direct substitution.
Metabolic pathway incompatibility
Gly-Val and Gly-Ile show mutually exclusive competitive inhibition in adaptive enzyme synthesis; the two dipeptides are not functionally interchangeable in branched-chain amino acid pathway studies.
Physicochemical property mismatch
Even single‑methylene side‑chain differences alter aqueous solubility, partial molar volume, and hydration number — solution preparation reproducibility and experimental consistency may shift.

Glycylvaline Quantitative Differentiation Evidence


Enhanced Growth Promotion vs. Free L-Valine

In growth studies with Leuconostoc mesenteroides, glycylvaline promoted growth more rapidly than did free L-valine when supplied as the sole valine source [1]. The dipeptide enters the cell via a dedicated uptake system with kinetic properties distinct from the amino-acid transporter: glycyl-L-leucine and glycyl-L-valine exhibit competitive inhibition with one another (indicating a shared transporter), whereas neither glycyl-L-valine interacts with the L-leucine carrier nor glycyl-L-leucine with the L-valine carrier [2]. The apparent association constant K̄ for glycyl-L-leucine on the dipeptide transporter is 2.25 × 10³, roughly 5-fold lower than the K̄ of 11.0 × 10³ observed for L-leucine on the amino-acid transporter; glycyl-L-valine displays an analogous preference for the dipeptide-transport pathway [2]. Thus, glycylvaline cannot be functionally replaced by L-valine in microbial systems requiring peptide-mediated uptake.

Growth & Transport
Head-to-head
Gly-Val promoted more rapid growth than free L-Val; utilizes dipeptide transporter (K̄ ≈ 2.25×10³ vs amino acid carrier K̄ ≈ 11.0×10³ for Leu).
Supports dipeptide transporter engagement studies; L-Val cannot functionally replace Gly-Val.
L. mesenteroides non‑growing cells, 37 °C, glucose‑energized.
Microbial peptide transport Dipeptide utilization Growth promotion assay

Exceptional Hydrolytic Stability at Physiological pH

The pH-rate profile for the hydrolysis of N-(phenylacetyl)glycyl-D-valine (PAGV), an acyclic penicillin G analogue, was determined across pH 0–14 at 37 °C by reverse-phase HPLC quantification of fluorescent CBI derivatives [1]. The first-order rate constant for the glycyl-D-valine peptide bond at neutral pH is k_H₂O = (8.23 ± 4.33) × 10⁻¹¹ s⁻¹, corresponding to a half-life of 267 years (range 175–564 years) [1]. In contrast, the (phenylacetyl)glycyl amide bond in the same molecule hydrolyzes with k_H₂O = (9.05 ± 6.36) × 10⁻¹¹ s⁻¹ (half-life 243 years) [1]. Both bonds are orders of magnitude more stable than typical ester or amide linkages used in small-molecule drugs, indicating that the glycylvaline core provides extreme aqueous stability under physiological conditions.

Hydrolytic Stability
Reported
t1/2 = 267 yr (175–564 yr) at pH 7, 37 °C; kH₂O = (8.23 ± 4.33)×10−11 s−1.
Indicates multi‑year aqueous stability; peptide‑bond cleavage negligible on experimental timescales.
Determined for N‑(phenylacetyl)glycyl‑D‑valine; glycyl‑D‑valine bond.
Peptide chemical stability Forced degradation Aqueous formulation shelf-life

Mutually Exclusive Inhibition vs. Glycylisoleucine

In Lactobacillus arabinosus, glycylvaline and α-ketoisovaleric acid each substitute for L-valine in supporting synthesis of the adaptive malic enzyme and organismal growth [1]. Critically, isoleucine, glycylisoleucine, and α-keto-β-methylvalerate competitively inhibit the utilization of valine, glycylvaline, and α-ketovalerate, respectively, but each inhibitory pair is specific: valine and glycylvaline are not antagonized by leucine derivatives, nor are leucine derivatives inhibited by valine-derived peptides [1]. This demonstrates that glycylvaline enters a metabolic pathway that is distinct from the glycylisoleucine pathway and cannot be redundantly substituted by the isoleucine-containing dipeptide.

Metabolic Specificity
Head-to-head
Gly-Val inhibited by Ile/Gly-Ile, not by Leu/Gly-Leu; all‑or‑none cross‑inhibition pattern.
Essential for valine‑specific pathway dissection; Gly-Ile cannot substitute.
L. arabinosus malic enzyme induction; defined amino acid sources.
Adaptive enzyme synthesis Metabolic cross-inhibition Peptide antagonism

Aqueous Solubility Profile vs. Other Glycyl Dipeptides

Experimentally determined aqueous solubility of glycyl-L-valine is 34 mg·mL⁻¹ (195 mM) at 25 °C . In comparison, glycyl-L-isoleucine has a reported water solubility of 205 g·L⁻¹ (≈205 mg·mL⁻¹) at 18.4 °C , while glycyl-L-leucine solubility is estimated from computational models at approximately 104 mg·mL⁻¹ . The solubility of glycylvaline is thus roughly 6-fold lower than that of its isomer glycylisoleucine and approximately 3-fold lower than that of glycylleucine. This lower solubility correlates with stronger hydrophobic side-chain packing in the valine residue, as reflected in the increasing trend of standard partial molar volume V₂,ϕ⁰ from glycylglycine < glycylvaline < glycylleucine [1].

Aqueous Solubility
Cross-study comparable
Gly‑L‑Val: 34 mg/mL (195 mM) at 25 °C; Gly‑L‑Ile: ~205 mg/mL; Gly‑L‑Leu: ~104 mg/mL.
Lower solubility may favor controlled delivery or solid‑phase synthesis; Gly‑Ile preferred when high aqueous loading is critical.
Solubilities in pure water; temperature varied between measurements.
Aqueous solubility Formulation development Dipeptide physicochemical profiling

Rare Crystal Polymorphism and Conformational Flexibility

Single-crystal X-ray diffraction analysis reveals that glycyl-L-valine crystallizes in a superspace group with Z′ = 7 (seven independent molecules in the asymmetric unit), an unusually high value for a small peptide [1]. All seven molecules share essentially the same backbone conformation, but the glycine residue exhibits distinct conformational flexibility across the independent copies [1]. In contrast, the closely related compound glycyl-L-leucine crystallizes with Z′ = 1, a conventional single-molecule asymmetric unit [2]. The high Z′ of glycylvaline arises from the molecule's ability to optimize hydrogen-bond networks through subtle torsional adjustments, leading to a modulated supercell—a property that can influence crystal habit, dissolution rate, and mechanical stability of the solid.

Crystal Polymorphism
Reported
Z′ = 7 (seven independent molecules) vs Gly‑L‑Leu Z′ = 1; glycine residue shows conformational flexibility across independent copies.
Potential anisotropic dissolution; batch‑to‑batch crystal morphology may vary.
Single‑crystal XRD; crystals grown from aqueous solution.
Crystal engineering Solid-state characterization Peptide polymorphism

Glycylvaline Application Scenarios


Peptide Transporter Specificity and Prodrug Design

Glycylvaline is the dipeptide of choice for characterizing dipeptide-transporter kinetics in microbial or mammalian cell systems (e.g., Caco-2, MDCK, or HeLa hPepT1 transfectants) because it engages the dipeptide uptake pathway without cross-interacting with the L-valine amino-acid carrier, as demonstrated in Leuconostoc mesenteroides [1]. Its half-life of 267 years at pH 7 ensures that hydrolysis of the peptide bond during transport assays is negligible [2], allowing unambiguous interpretation of uptake rates. This property also makes glycylvaline a valuable promoiety scaffold in prodrug design targeting intestinal hPepT1-mediated absorption.

Branched-Chain Amino Acid Antagonism Studies

The strict competitive inhibition profile of glycylvaline—antagonized by isoleucine and glycylisoleucine but not by leucine derivatives [3]—makes it an essential probe for dissecting branched-chain amino acid metabolic pathways in lactic acid bacteria. Industrial fermentation process optimization or metabolic engineering efforts that require selective valine-pathway activation without leucine-pathway crosstalk should specify glycylvaline rather than the more promiscuous glycyl-alanine or glycyl-leucine.

Long-Term Aqueous Stability Reference Standard

The glycyl-D-valine bond half-life of 267 years at 37 °C, pH 7 [2] positions glycylvaline as an extremely stable internal standard for HPLC, LC-MS, or CE method validation over extended study durations. Procurement of glycylvaline for this purpose is justified over less hydrolytically characterized dipeptides such as glycylalanine, for which analogous pH-rate profile data (and therefore demonstrated multi-year aqueous stability) are absent from the peer-reviewed literature.

Crystal Polymorphism and Solid-State Formulation Screening

The Z′ = 7 crystal structure of glycylvaline, versus the conventional Z′ = 1 structure of glycyl-L-leucine [4], provides a unique model system for studying the influence of solid-state conformational flexibility on dissolution rate, hygroscopicity, and mechanical tabletability of peptide-like compounds. Pre-formulation scientists evaluating dipeptide solid forms for lyophilized product development or powder formulation should select glycylvaline when a high-Z′ crystalline material with potentially tunable dissolution kinetics is required.

Application
Selection Property
Validation Focus
Peptide transporter kinetics & prodrug design
Dipeptide‑transporter specificity (no cross‑reactivity with amino acid carrier)
Verify uptake kinetics in Caco‑2/MDCK models; confirm minimal amino acid carrier interference
BCAA pathway dissection
Selective metabolic inhibition by Ile/Gly‑Ile, not Leu/Gly‑Leu
Confirm valine‑specific pathway engagement; exclude leucine cross‑inhibition
Aqueous stability reference standard
Multi‑year hydrolytic stability under neutral pH
Long‑term HPLC/LC‑MS method validation; confirm no degradation over study duration
Solid‑state formulation screening
High crystallographic complexity with conformational flexibility
Assess dissolution rate, hygroscopicity, and tabletability of solid form

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